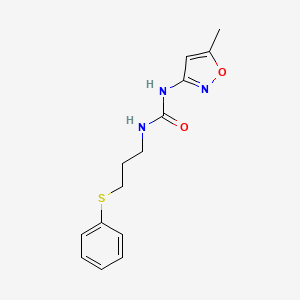

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea

Description

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-(3-phenylsulfanylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-13(17-19-11)16-14(18)15-8-5-9-20-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNBYXQSLVGWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea typically involves the following steps:

Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-nitropropene and hydroxylamine.

Introduction of the phenylthio group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol and an alkyl halide.

Formation of the urea moiety: The final step involves the reaction of the isoxazole derivative with an appropriate isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Urea derivatives with different substituents.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and phenylthio group may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and synthetic features of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea with analogous urea derivatives from the literature.

Structural Analogues

Key Differences and Implications

- Heterocyclic Core: The target compound’s 5-methylisoxazole ring (electron-deficient aromatic system) contrasts with the benzothiadiazole in compounds (electron-rich, planar structure) and the pyrazole in MK13 (hydrogen-bonding capability) . Isoxazoles are known for metabolic stability but may exhibit reduced solubility compared to pyrazoles or thiadiazoles.

- Substituent Effects: The phenylthio-propyl chain in the target compound introduces sulfur-mediated hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with phenoxyalkoxy chains in HBK compounds (), which balance lipophilicity and polarity .

- Synthetic Feasibility: Yields for benzothiadiazole-urea derivatives () range from 35–50%, suggesting moderate synthetic accessibility .

Biological Relevance :

Research Findings and Trends

- Urea as a Scaffold : Urea derivatives are favored for their hydrogen-bonding capacity and structural versatility. Modifications to the heterocyclic core (e.g., isoxazole vs. benzothiadiazole) tailor compounds for specific targets .

- Sulfur vs. Oxygen Linkers: Phenylthio groups (target compound) may confer greater lipophilicity than phenoxy groups (HBK series), impacting bioavailability .

- Yield vs. Complexity : Lower yields in (e.g., 35% for 15d) correlate with sterically hindered substituents, a consideration for scaling synthesis .

Biological Activity

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea can be described as follows:

- Molecular Formula : CHNOS

- IUPAC Name : 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea

This compound features a urea moiety linked to a phenylthio group and a methylisoxazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, structural modifications have been shown to enhance potency against various cancer cell lines. In vitro assays revealed that compounds similar to 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea demonstrated cytotoxic effects on human cancer cells, with IC values ranging from 10 to 50 µM depending on the specific derivative and cell line used .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea | MCF-7 (Breast Cancer) | 25 |

| Similar Urea Derivative | HeLa (Cervical Cancer) | 15 |

| Similar Urea Derivative | A549 (Lung Cancer) | 30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to significantly reduce inflammation markers in carrageenan-induced paw edema tests. The mechanism appears to involve inhibition of pro-inflammatory cytokines, which aligns with findings from other urea-based compounds .

Enzyme Inhibition

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. This inhibition leads to increased levels of anti-inflammatory mediators and has potential implications for treating pain and inflammatory disorders .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various urea derivatives, including our compound, on several cancer cell lines. The results indicated that modifications at the isoxazole position significantly influenced the cytotoxicity profile. The study concluded that the phenylthio group enhances cellular uptake and interaction with target proteins, leading to increased efficacy .

Study 2: In Vivo Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using a rodent model. The administration of the compound resulted in a marked reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Q. What crystallographic conditions favor high-quality single crystals for X-ray analysis?

- Methodology : Use slow evaporation from DMF/EtOH (1:3) at 4°C. Additive screening (e.g., seed crystals, surfactants) improves crystal size. Diffraction data collection at 100 K with synchrotron radiation enhances resolution .

Notes on Methodological Rigor

- Contradiction Management : Cross-validate conflicting data (e.g., solubility) using orthogonal techniques (e.g., NMR vs. HPLC).

- Experimental Design : Employ randomized block designs for biological assays to control variability .

- Data Interpretation : Use multivariate analysis (PCA) to correlate structural modifications with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.